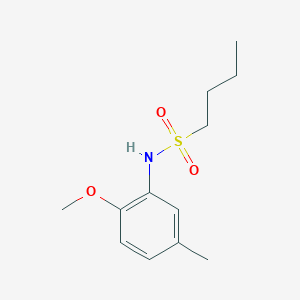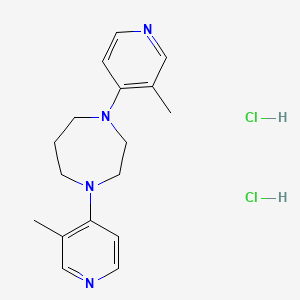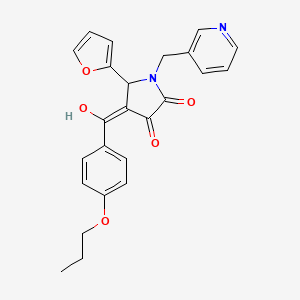![molecular formula C15H22N2OS B5400395 1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5400395.png)
1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
作用機序
The mechanism of action of 1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting microtubule formation. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by affecting the expression of various genes and proteins involved in these processes. It has also been shown to reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using 1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine in lab experiments is its potential applications in drug discovery and medicinal chemistry. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, one of the limitations of using this compound is its toxicity, which may limit its use in vivo studies.
将来の方向性
1-Allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine has several potential future directions. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more potent derivatives of this compound with improved pharmacological properties. Additionally, future studies can focus on the development of targeted drug delivery systems for this compound to improve its efficacy and reduce its toxicity. Finally, clinical trials can be conducted to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential applications in medicinal chemistry and drug discovery. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
合成法
The synthesis of 1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine involves the reaction of 1-allylpiperazine with 4-ethyl-5-methyl-3-thiophenecarboxylic anhydride in the presence of a catalyst, such as triethylamine. The reaction takes place under reflux conditions in an organic solvent, such as dichloromethane or ethyl acetate. The product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
1-Allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-4-6-16-7-9-17(10-8-16)15(18)14-11-19-12(3)13(14)5-2/h4,11H,1,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRZIPIGQWZDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5400319.png)
![propyl 2-{[3-(2-furyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5400329.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5400338.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5400365.png)
![3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5400368.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5400403.png)

![6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)


![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
